molecular formula C11H11NO4 B8423066 8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone

8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B8423066
M. Wt: 221.21 g/mol
InChI Key: XBXHVVRKBUGAIG-UHFFFAOYSA-N
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Patent
US06503935B1

Procedure details

A solution of 8-methoxy-1-tetralone (2.26 g, 13 mmol) (prepared as described in Chatterjee, A. Tetrahedron, (1980), 36, 2513-2520) in acetic anhydride (11.5 mL) was cooled to 0° C., treated with a mixture of fuming nitric acid (0.90 mL) in acetic acid (0.70 mL) dropwise over 1 hour, stirred at 0° C. for 1.5 hours, treated with water (150 mL) and extracted with diethyl ether (300 mL). The diether ether layer was washed with water (150 mL), washed with sodium bicarbonate solution (3×), washed with brine, dried (MgSO4), filtered and concentrated. Purification of the residue on silica gel using a gradient of 2:1 and then 3:2 and finally 1:1 hexanes:ethyl acetate provided the desired product as the more polar isomer.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2.[N+:14]([O-])([OH:16])=[O:15].O>C(OC(=O)C)(=O)C.C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:14]([O-:16])=[O:15])=[C:7]2[C:12]=1[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
COC=1C=CC=C2CCCC(C12)=O
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
11.5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (300 mL)
WASH
Type
WASH
Details
The diether ether layer was washed with water (150 mL)
WASH
Type
WASH
Details
washed with sodium bicarbonate solution (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel using a gradient of 2:1

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=CC(=C2CCCC(C12)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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